3-Hydroxy-3-(4-methoxyphenyl)-2-methyl-1-phenylpropan-1-one
Description
3-Hydroxy-3-(4-methoxyphenyl)-2-methyl-1-phenylpropan-1-one is a β-hydroxy ketone derivative characterized by a central propan-1-one scaffold substituted with a 4-methoxyphenyl group at the 3-position, a methyl group at the 2-position, and a phenyl group at the 1-position. This compound is structurally related to chalcones and other arylpropanones, which are widely studied for their applications in organic synthesis and medicinal chemistry.
Key structural features include:
- Molecular formula: C₁₇H₁₈O₃
- Functional groups: Ketone (C=O), hydroxyl (-OH), methoxy (-OCH₃), and aromatic rings.
- Stereochemistry: The 3-hydroxy group introduces a stereogenic center, making stereoisomerism a critical consideration in synthesis and characterization.
Properties
CAS No. |
84466-80-8 |
|---|---|
Molecular Formula |
C17H18O3 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
3-hydroxy-3-(4-methoxyphenyl)-2-methyl-1-phenylpropan-1-one |
InChI |
InChI=1S/C17H18O3/c1-12(16(18)13-6-4-3-5-7-13)17(19)14-8-10-15(20-2)11-9-14/h3-12,17,19H,1-2H3 |
InChI Key |
ACGOCZRLBYATQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)OC)O)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-(4-methoxyphenyl)-2-methyl-1-phenylpropan-1-one typically involves multi-step organic reactions. One common method includes the aldol condensation of 4-methoxybenzaldehyde with acetophenone, followed by a series of reduction and oxidation steps to introduce the hydroxy and methyl groups at the appropriate positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalysts to enhance reaction rates and yields. High-pressure reactors and continuous flow systems can be employed to ensure consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-(4-methoxyphenyl)-2-methyl-1-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents such as bromine or nitric acid.
Major Products
Oxidation: Formation of 3-(4-methoxyphenyl)-2-methyl-1-phenylpropan-1-one.
Reduction: Formation of 3-hydroxy-3-(4-methoxyphenyl)-2-methyl-1-phenylpropan-1-ol.
Substitution: Various substituted derivatives on the aromatic ring.
Scientific Research Applications
3-Hydroxy-3-(4-methoxyphenyl)-2-methyl-1-phenylpropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-(4-methoxyphenyl)-2-methyl-1-phenylpropan-1-one involves its interaction with various molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The aromatic rings can participate in π-π interactions, further modulating biological pathways.
Comparison with Similar Compounds
Table 1: Key Structural Differences
Substituent Impact :
- Methoxy vs. Methyl : The methoxy group in the target compound enhances electron-donating effects compared to the methyl group in , increasing solubility in polar solvents.
- Hydroxyl vs. Amino: Replacement of the hydroxyl group with a phenylamino group (as in ) introduces basicity and alters hydrogen-bonding capabilities.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
Comparison :
- The target compound’s synthesis likely follows an Aldol condensation pathway, similar to other propanone derivatives .
- Yields for related compounds range from 65–85%, depending on substituent reactivity and purification methods.
Spectroscopic and Crystallographic Characterization
- IR Spectroscopy : The target compound’s hydroxyl (3200–3600 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) stretches align with those of analogues like 1-(4-hydroxy-3-methoxyphenyl)propan-1-one .
- NMR : The ¹H NMR spectrum would show signals for aromatic protons (δ 6.5–8.0 ppm), methoxy groups (δ ~3.8 ppm), and the hydroxyl proton (δ ~5.5 ppm), consistent with .
Biological Activity
3-Hydroxy-3-(4-methoxyphenyl)-2-methyl-1-phenylpropan-1-one, also known as a derivative of 4-methoxybenzophenone, has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, focusing on its mechanisms, applications, and comparative studies.
| Property | Value |
|---|---|
| CAS No. | 84466-80-8 |
| Molecular Formula | C17H18O3 |
| Molecular Weight | 270.32 g/mol |
| IUPAC Name | This compound |
| InChI Key | ACGOCZRLBYATQI-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets:
- Hydrogen Bonding : The hydroxy and methoxy groups can form hydrogen bonds with enzymes and receptors.
- π-π Interactions : The aromatic rings participate in π-π interactions, influencing biological pathways and enzyme activities.
These interactions suggest that the compound may modulate cellular processes and exhibit therapeutic properties.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative effects of this compound on cancer cell lines. For instance:
- Breast Cancer Cells : The compound demonstrated significant antiproliferative activity against MCF-7 breast cancer cells, with IC50 values ranging from 10–33 nM. It was also effective against triple-negative breast cancer (MDA-MB-231) cells, suggesting a broad spectrum of anticancer activity .
Antimicrobial Activity
Research indicates that this compound may possess antimicrobial properties:
Case Studies
- In Vitro Studies on Cancer Cells :
-
Comparative Analysis with Similar Compounds :
- When compared to structurally similar compounds such as 3-Hydroxy-4-methoxybenzaldehyde, the unique combination of functional groups in this compound contributes to its distinct reactivity and biological profile.
Applications in Research and Industry
The compound is being explored for various applications:
- Medicinal Chemistry : Investigated for its potential as an anti-inflammatory and antioxidant agent.
- Material Science : Used as an intermediate in the synthesis of complex organic molecules.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Hydroxy-3-(4-methoxyphenyl)-2-methyl-1-phenylpropan-1-one, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The compound can be synthesized via multi-step reactions, including condensation of 4-methoxybenzaldehyde with methyl phenyl ketone derivatives, followed by hydroxylation. Key parameters include:
- Catalysts : Lewis acids (e.g., AlCl₃) for Friedel-Crafts acylation steps .
- Temperature : Controlled heating (60–80°C) to avoid side reactions .
- Solvents : Polar aprotic solvents (e.g., DMF) for improved solubility of intermediates .
- Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients .
Q. Which spectroscopic techniques are most effective for characterizing structural features like the hydroxy and methoxy groups?
- Methodological Answer :
- ¹H/¹³C NMR : Identify methoxy (δ ~3.8–4.0 ppm) and hydroxy (broad peak δ ~5–6 ppm) groups. Aromatic protons appear in δ 6.5–8.0 ppm .
- FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹) and carbonyl (1680–1720 cm⁻¹) stretches .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₇H₁₈O₅: calculated 302.32 g/mol) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer :
- Thermal Stability : Thermogravimetric analysis (TGA) to monitor decomposition above 150°C .
- Photostability : UV-Vis spectroscopy under accelerated light exposure (ICH Q1B guidelines) .
- Hygroscopicity : Dynamic vapor sorption (DVS) to evaluate moisture uptake .
Q. What in vitro assays are suitable for preliminary screening of bioactivity?
- Methodological Answer :
- Antioxidant Activity : DPPH radical scavenging assay .
- Enzyme Inhibition : Kinase or cyclooxygenase inhibition assays using fluorometric substrates .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in substitution or oxidation reactions?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry using Gaussian09 at B3LYP/6-31G(d) level to identify electrophilic sites (e.g., para-methoxy group susceptibility to nitration) .
- Reactivity Indices : Fukui functions to map nucleophilic/electrophilic regions .
Q. What strategies resolve contradictions in stability data caused by experimental variability?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial design to isolate variables (e.g., pH, temperature) affecting degradation .
- HPLC-MS : Quantify degradation products (e.g., oxidized derivatives) with reverse-phase C18 columns .
Q. How can regioselective functionalization of the phenyl rings be achieved for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Directed Ortho-Metalation : Use directing groups (e.g., -OMe) with LDA to introduce substituents .
- Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids for biaryl derivatives .
Q. What advanced NMR techniques elucidate dynamic conformational changes in solution?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
